sodium;2-(1-carboxyethyl)tetradecanoate
Description
Sodium 2-(1-carboxyethyl)tetradecanoate is a sodium salt of a branched-chain fatty acid derivative. Structurally, it consists of a tetradecanoate (myristate, C14) backbone with a 1-carboxyethyl (-CH(CH2COO⁻)) substituent at the 2-position, forming a hydrophilic carboxylate group alongside the hydrophobic alkyl chain. This compound is analogous to sodium stearoyl lactate (SSL), a widely used food emulsifier, but differs in chain length (C14 vs. SSL’s C18) and substituent configuration . Its synthesis likely involves esterification of lactic acid with myristic acid, followed by neutralization with sodium hydroxide.
Properties
CAS No. |
6155-44-8 |
|---|---|
Molecular Formula |
C17H31NaO4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
sodium;2-(1-carboxyethyl)tetradecanoate |
InChI |
InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
JMEOUAZONQUSFA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete carboxylation.
Catalysts: Catalysts such as sodium methoxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:
Feedstock Preparation: Tetradecanoic acid is purified and mixed with sodium hydroxide.
Reaction: The mixture is heated in a continuous flow reactor.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used for cation exchange.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives of tetradecanoic acid.
Substitution: Various metal carboxylates depending on the substituting cation.
Scientific Research Applications
Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .
Comparison with Similar Compounds
Sodium Stearoyl Lactate (SSL)
Structural Differences :
Physicochemical Properties :
- Solubility : SSL’s longer chain increases hydrophobicity, reducing water solubility compared to the target compound.
- Critical Micelle Concentration (CMC) : SSL’s longer chain lowers CMC (0.1–0.5 mM), enhancing surfactant efficiency at low concentrations. The target compound’s shorter chain may result in a higher CMC (~1–5 mM) but improved solubility .
- Thermal Behavior : SSL’s higher chain-melting temperature (>50°C) promotes crystal formation, while the target compound’s branched structure likely disrupts crystallization, improving stability in aqueous solutions .
Sodium Tetradecanoate (Sodium Myristate)
Structural Differences :
Physicochemical Properties :
- Solubility : Sodium myristate’s linear structure promotes tight packing, reducing solubility. The target compound’s branching enhances water solubility by disrupting hydrophobic interactions.
- CMC : Sodium myristate’s CMC (~5–10 mM) is higher than SSL but lower than shorter-chain soaps (e.g., sodium laurate). The target compound’s CMC may fall between these values due to its hydrophilic substituent .
Esters of Tetradecanoic Acid (Ethyl, Isopropyl, and Methyl Tetradecanoate)
Structural Differences :
- These neutral esters (e.g., ethyl tetradecanoate, C16H32O2) lack ionic groups, rendering them lipid-soluble .
Physicochemical Properties :
- Solubility : Esters are insoluble in water but miscible with organic solvents. The target compound’s ionic nature confers water solubility.
- Functionality: Esters serve as flavor/fragrance agents (e.g., ethyl tetradecanoate in cachaça) or solvents. The target compound’s surfactant properties enable entirely different roles, such as emulsification .
Monoterpene Esters of Tetradecanoate
Structural Differences :
- Compounds like GER-C14 (geranyl tetradecanoate) feature terpene-derived alcohols esterified to myristic acid, enhancing lipophilicity .
Physicochemical Properties :
- Penetration Enhancement : GER-C14 improves transdermal drug delivery via lipid bilayer disruption. The target compound’s ionic nature may limit penetration but enhance mucoadhesion .
Research Findings and Implications
- Crystallization Behavior: Sodium tetradecanoate forms crystals in aqueous solutions, while the target compound’s branching likely inhibits crystallization, improving stability .
- Emulsification Efficiency : SSL’s longer chain enhances micelle stability, but the target compound’s shorter chain may offer better solubility in cold-process formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
